2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a methoxyphenyl group, a dichlorophenyl group, and a pyrrolidine ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,4-dichlorobenzoyl chloride and pyrrolidine-3-carboxylic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: The methoxy and dichlorophenyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate: Shares a similar methoxyphenyl group but differs in the rest of the structure.
Methyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Contains a dichlorophenyl group and a methoxyphenyl group but has a different core structure.
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups and the presence of a pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18Cl2N2O6 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-[(2,4-dichlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H18Cl2N2O6/c1-30-15-4-2-3-12(7-15)18(26)11-31-21(29)13-8-19(27)25(10-13)24-20(28)16-6-5-14(22)9-17(16)23/h2-7,9,13H,8,10-11H2,1H3,(H,24,28) |
InChI Key |
BWOGOAJKSXLIOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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